molecular formula C16H19N3O2 B14584546 1H-Pyrazole-3-carboxylic acid, 1-phenyl-4-(1-piperidinyl)-, methyl ester CAS No. 61323-12-4

1H-Pyrazole-3-carboxylic acid, 1-phenyl-4-(1-piperidinyl)-, methyl ester

Cat. No.: B14584546
CAS No.: 61323-12-4
M. Wt: 285.34 g/mol
InChI Key: CKRKIPOJVMEVEE-UHFFFAOYSA-N
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Description

1H-Pyrazole-3-carboxylic acid, 1-phenyl-4-(1-piperidinyl)-, methyl ester is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a phenyl group, a piperidinyl group, and a methyl ester functional group

Preparation Methods

The synthesis of 1H-Pyrazole-3-carboxylic acid, 1-phenyl-4-(1-piperidinyl)-, methyl ester typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like p-toluenesulfonic acid. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1H-Pyrazole-3-carboxylic acid, 1-phenyl-4-(1-piperidinyl)-, methyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles.

    Hydrolysis: The methyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like water, ethanol, or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Pyrazole-3-carboxylic acid, 1-phenyl-4-(1-piperidinyl)-, methyl ester has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1H-Pyrazole-3-carboxylic acid, 1-phenyl-4-(1-piperidinyl)-, methyl ester exerts its effects depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1H-Pyrazole-3-carboxylic acid, 1-phenyl-4-(1-piperidinyl)-, methyl ester can be compared with other similar compounds, such as:

    1H-Pyrazole-3-carboxylic acid derivatives: These compounds share the pyrazole core structure but differ in the substituents attached to the ring. They may exhibit different chemical properties and biological activities.

    Phenyl-substituted pyrazoles: Compounds with a phenyl group attached to the pyrazole ring may have similar chemical reactivity but different biological effects due to variations in their molecular structure.

    Piperidinyl-substituted pyrazoles: These compounds contain a piperidinyl group, which can influence their chemical and biological properties.

Properties

CAS No.

61323-12-4

Molecular Formula

C16H19N3O2

Molecular Weight

285.34 g/mol

IUPAC Name

methyl 1-phenyl-4-piperidin-1-ylpyrazole-3-carboxylate

InChI

InChI=1S/C16H19N3O2/c1-21-16(20)15-14(18-10-6-3-7-11-18)12-19(17-15)13-8-4-2-5-9-13/h2,4-5,8-9,12H,3,6-7,10-11H2,1H3

InChI Key

CKRKIPOJVMEVEE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(C=C1N2CCCCC2)C3=CC=CC=C3

Origin of Product

United States

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